molecular formula C17H28N2O9S2 B15186312 methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate CAS No. 81861-99-6

methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate

Cat. No.: B15186312
CAS No.: 81861-99-6
M. Wt: 468.5 g/mol
InChI Key: VGDUBHWOIHPFKO-FFWUUKRVSA-N
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Description

Methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate is a complex organic compound with a unique spiro structure

Preparation Methods

The synthesis of methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the spiro dioxolane-dioxolo core, followed by the introduction of the sulfinyl and carbamoyl groups. The final step involves the formation of the ethanimidothioate moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The dioxolane and dioxolo groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The sulfinyl and carbamoyl groups are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The spiro structure may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Compared to other similar compounds, methyl (1Z)-N-[[(3’aR,4S,7’S,7’aR)-2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7’-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate stands out due to its unique spiro structure and combination of functional groups. Similar compounds include:

    Spirocyclic compounds: Known for their stability and unique reactivity.

    Sulfinyl-containing compounds: Often used in pharmaceuticals for their biological activity.

    Carbamoyl derivatives: Commonly found in drugs and agrochemicals for their diverse reactivity.

This compound’s distinct combination of functional groups and spiro structure makes it a valuable molecule for research and industrial applications.

Properties

CAS No.

81861-99-6

Molecular Formula

C17H28N2O9S2

Molecular Weight

468.5 g/mol

IUPAC Name

methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate

InChI

InChI=1S/C17H28N2O9S2/c1-10(29-7)18-26-14(20)19(6)30(21)27-13-12-11(24-16(4,5)25-12)8-22-17(13)9-23-15(2,3)28-17/h11-13H,8-9H2,1-7H3/b18-10-/t11-,12-,13+,17+,30?/m1/s1

InChI Key

VGDUBHWOIHPFKO-FFWUUKRVSA-N

Isomeric SMILES

C/C(=N/OC(=O)N(C)S(=O)O[C@H]1[C@H]2[C@@H](CO[C@]13COC(O3)(C)C)OC(O2)(C)C)/SC

Canonical SMILES

CC(=NOC(=O)N(C)S(=O)OC1C2C(COC13COC(O3)(C)C)OC(O2)(C)C)SC

Origin of Product

United States

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